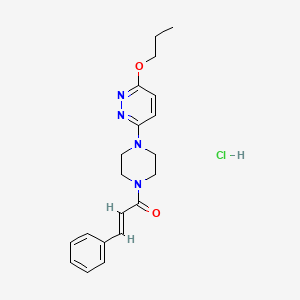

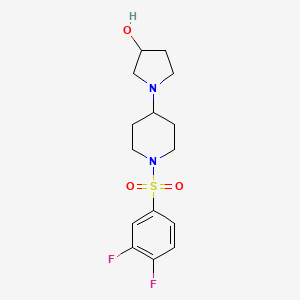

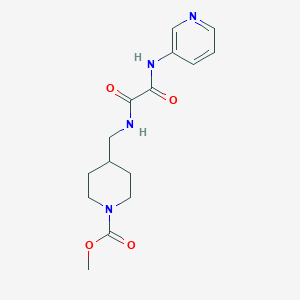

![molecular formula C19H8Cl2F6N4 B2488488 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 303151-99-7](/img/structure/B2488488.png)

3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridine derivatives, including compounds with structural similarities to the specified compound, typically involves multistep synthetic routes. These routes may include the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of novel N-fused heterocyclic products. For example, the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines involves the reaction of different phenyl-substituted derivatives, showcasing the versatility and complexity of these synthetic processes (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-b]pyridine derivatives is characterized by their conformation and intermolecular interactions. Studies have shown that the reduced pyridine ring in these compounds adopts a half-chair conformation. Molecular conformations and hydrogen bonding play a significant role in determining the structural characteristics of these compounds, with variations observed in their space groups and molecular orientations (B. K. Sagar et al., 2017).

Chemical Reactions and Properties

Pyrazolo[4,3-b]pyridines participate in a variety of chemical reactions, owing to their reactive functional groups. These reactions include condensations with carbonyl groups and reactions with halogens and other substituents, leading to a wide range of derivatives with diverse properties. The reactivity of these compounds is influenced by their unique molecular structures and the presence of electronegative substituents like chloro and trifluoromethyl groups.

Physical Properties Analysis

The physical properties of pyrazolo[4,3-b]pyridine derivatives, such as melting points, solubility, and crystal structures, are determined by their molecular conformations and intermolecular interactions. For instance, the nearly coplanar arrangement of pyridine and pyrazoline rings and the perpendicular orientation of terminal chlorophenyl rings significantly influence their physical characteristics and crystal packing (Q. Qian et al., 2008).

Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Hydrogen Bonding

A study by Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in closely related compounds to 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The research highlighted how these compounds adopt specific molecular conformations and are linked through hydrogen bonds in various dimensions, offering insights into their structural properties (Sagar et al., 2017).

Isomorphous Structures and Disorder

Research by Swamy et al. (2013) investigated isomorphous structures and disorder in compounds similar to the one . The study emphasized the significance of disorder in the crystal structures of these compounds and their compliance with the chlorine-methyl exchange rule (Swamy et al., 2013).

Structural, Optical, and Junction Characteristics

A 2020 study by Zedan et al. examined the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including those closely related to this compound. The study provided insights into their thermal, structural, and optical properties and their potential applications in electronic devices (Zedan et al., 2020).

NMR Solution Studies and X-ray Diffraction

Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction on related pyrazolo[3,4-b]pyridines. Their findings revealed tautomeric structures and various forms of molecular interactions, providing valuable information on the molecular dynamics and structure of these compounds (Quiroga et al., 1999).

Synthesis Techniques and NMR Spectroscopic Investigations

Palka et al. (2014) presented a synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, closely related to the compound . Their research involved detailed NMR spectroscopic investigations, providing insights into the synthesis and structural elucidation of these compounds (Palka et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl2F6N4/c20-12-3-1-9(2-4-12)15-16-14(6-11(7-28-16)19(25,26)27)31(30-15)17-13(21)5-10(8-29-17)18(22,23)24/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKTCMEZGOXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl2F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

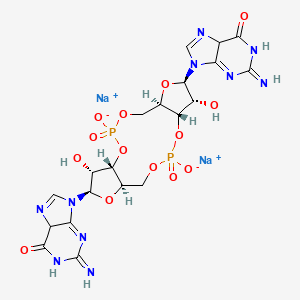

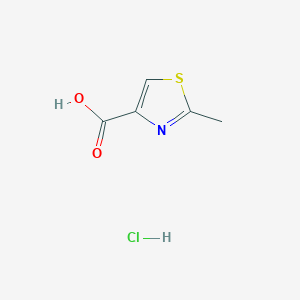

![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)

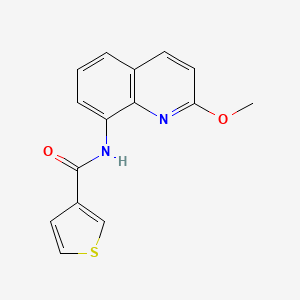

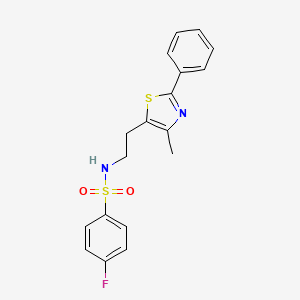

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

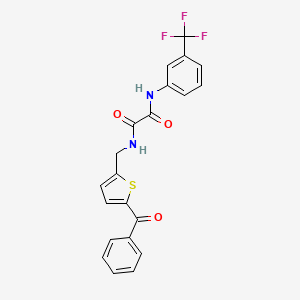

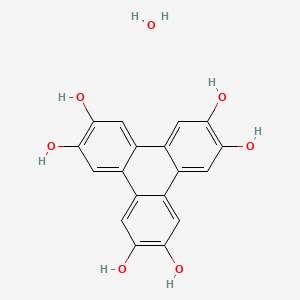

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)